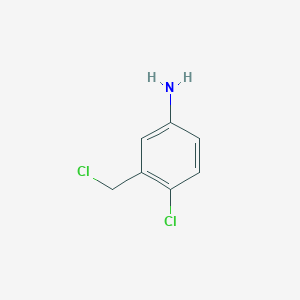![molecular formula C16H13NO B12851621 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound known for its unique structure and properties It belongs to the class of indeno[1,2-d]oxazole derivatives, which are characterized by a fused ring system containing both an indene and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with an oxazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects is primarily through its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the catalytic system .
Comparison with Similar Compounds
Similar Compounds
(3aR,8aS)-2-[2-(Diphenylphosphino)phenyl]-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: This compound is similar in structure but contains a diphenylphosphino group, which can alter its catalytic properties.
(3aS,3’aS,8aR,8’aR)-2,2’-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: This bisoxazole derivative is used as a chiral ligand in various catalytic applications.
(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): Another bisoxazole derivative with applications in asymmetric catalysis.
Uniqueness
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance both the reactivity and selectivity of the catalytic process .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)16-17-15-13-9-5-4-8-12(13)10-14(15)18-16/h1-9,14-15H,10H2 |
InChI Key |
HRXFMLCXADOYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



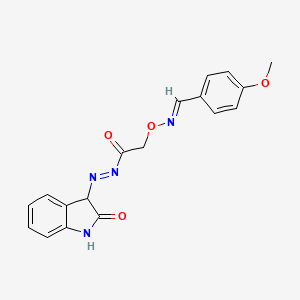
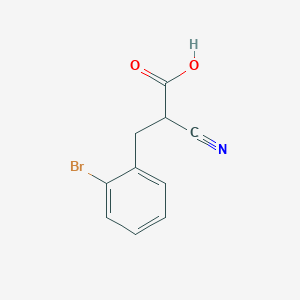
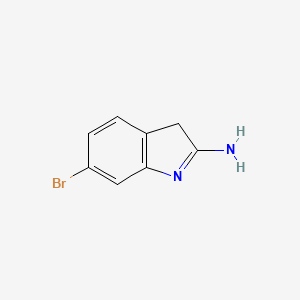
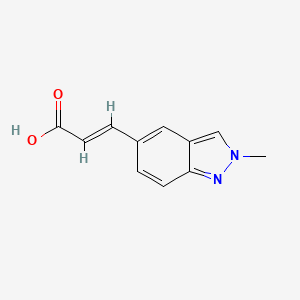
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
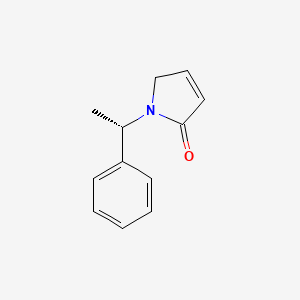
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
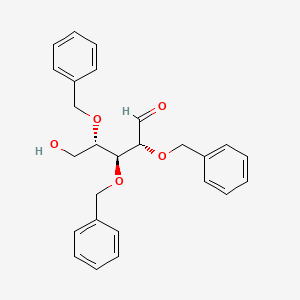
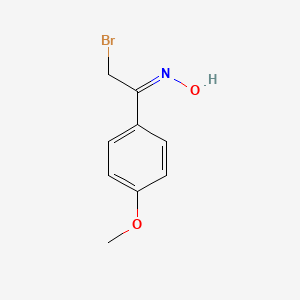
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
